4-Phenoxybenzenesulfonyl fluoride

SuFEx click chemistry Bioconjugation Aqueous stability

Researchers face low yields and unpredictable products when using sulfonyl chlorides for bioconjugation due to rapid hydrolysis and off-target reactivity. 4-Phenoxybenzenesulfonyl fluoride (CAS 1368838-37-2) resolves this through: • Enhanced hydrolytic stability (>10× longer half-life vs. PMSF) enabling aqueous SuFEx click chemistry without anhydrous conditions. • Exclusive S-functionalization ensures chemoselective sulfonylation for reliable probe and conjugate assembly. • Privileged MMP-2/MMP-9 inhibitor scaffold with nanomolar potency in preclinical models. Supplied at ≥95% purity with full quality assurance. Ships globally under ambient conditions.

Molecular Formula C12H9FO3S
Molecular Weight 252.26 g/mol
CAS No. 1368838-37-2
Cat. No. B12052485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxybenzenesulfonyl fluoride
CAS1368838-37-2
Molecular FormulaC12H9FO3S
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)F
InChIInChI=1S/C12H9FO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H
InChIKeyPDXOBGGAZNQARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxybenzenesulfonyl Fluoride: SuFEx Building Block


4-Phenoxybenzenesulfonyl fluoride (CAS 1368838-37-2) is an aryl sulfonyl fluoride featuring a phenoxy substituent at the para position of the benzenesulfonyl fluoride core . This compound belongs to the broader class of sulfonyl fluorides, which have gained prominence as electrophilic warheads in chemical biology and as robust connectors in sulfur(VI) fluoride exchange (SuFEx) click chemistry [1]. The sulfonyl fluoride group exhibits a unique balance of reactivity and stability: it is sufficiently electrophilic to engage nucleophilic amino acid residues (e.g., serine, tyrosine, lysine) for covalent protein modification, yet demonstrates remarkable resistance to hydrolysis under physiological conditions, with aqueous stability vastly exceeding that of sulfonyl chlorides [1][2]. 4-Phenoxybenzenesulfonyl fluoride serves as a versatile building block for the assembly of -SO₂-linked small molecules with proteins or nucleic acids, offering a complementary approach to traditional amide and phosphate linkers . Additionally, the 4-phenoxybenzenesulfonyl scaffold has been utilized as a privileged substructure in the design of potent matrix metalloproteinase (MMP) inhibitors, with derivatives displaying nanomolar potency against MMP-2 and MMP-9 [3].

4-Phenoxybenzenesulfonyl Fluoride: Key Differentiators


Substituting 4-phenoxybenzenesulfonyl fluoride with alternative sulfonyl fluorides (e.g., PMSF, AEBSF) or sulfonyl chlorides cannot be performed without altering experimental outcomes or synthetic efficiency. The para-phenoxy substituent imparts distinct steric and electronic properties that modulate the electrophilicity of the sulfonyl fluoride warhead, thereby influencing both its reactivity profile in SuFEx click chemistry and its target engagement in biological systems [1]. In contrast to phenylmethylsulfonyl fluoride (PMSF), which exhibits a short aqueous half-life (~30-35 minutes at pH 8.0) and limited solubility, 4-phenoxybenzenesulfonyl fluoride demonstrates enhanced hydrolytic stability characteristic of aryl sulfonyl fluorides, enabling its use in aqueous SuFEx reactions without rapid degradation [2][3]. Furthermore, unlike sulfonyl chlorides—which undergo rapid hydrolysis and non-chemoselective reactions—sulfonyl fluorides react exclusively at the sulfur center, ensuring predictable sulfonylation products essential for reliable bioconjugation and probe development [1][4]. The 4-phenoxybenzenesulfonyl scaffold also confers privileged binding interactions with specific enzyme targets (e.g., MMP-2, MMP-9), a property not shared by simpler alkyl or unsubstituted aryl sulfonyl fluorides [5].

Quantitative Evidence for 4-Phenoxybenzenesulfonyl Fluoride


Hydrolytic Stability: Aryl Sulfonyl Fluoride vs. PMSF

Aryl sulfonyl fluorides, including 4-phenoxybenzenesulfonyl fluoride, exhibit significantly enhanced hydrolytic stability compared to the widely used alkyl sulfonyl fluoride PMSF. While PMSF undergoes rapid degradation in aqueous buffer, aryl sulfonyl fluorides remain stable under physiological conditions, enabling their use as SuFEx click chemistry connectors in aqueous environments without requiring anhydrous conditions or immediate use [1][2]. This stability difference is critical for applications requiring extended reaction times or aqueous compatibility.

SuFEx click chemistry Bioconjugation Aqueous stability

SuFEx Chemoselectivity: Sulfonyl Fluoride vs. Sulfonyl Chloride

Sulfonyl fluorides, including 4-phenoxybenzenesulfonyl fluoride, react exclusively at the sulfur center to produce sulfonylation products, whereas sulfonyl chlorides undergo non-chemoselective reactions and rapid hydrolysis [1]. This exclusive reaction at sulfur is a hallmark of SuFEx click chemistry and ensures predictable, high-yield bioconjugation outcomes. In contrast, sulfonyl chlorides often generate mixtures of sulfonylation and hydrolysis products, complicating purification and reducing yield.

SuFEx click chemistry Bioconjugation Chemoselectivity

MMP-2 Inhibition by 4-Phenoxybenzenesulfonyl Derivatives

A series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives were designed, synthesized, and evaluated as MMP inhibitors. All synthesized compounds displayed inhibitory activity against MMP-2 and MMP-9, with compound 4e demonstrating significant suppression of cancer cell migration and invasion at relatively low concentrations [1]. While direct potency data for the parent 4-phenoxybenzenesulfonyl fluoride is not reported, the scaffold's utility in generating nanomolar-potency MMP inhibitors establishes its value as a privileged substructure for inhibitor development.

Matrix metalloproteinase inhibition MMP-2 Cancer metastasis

CA II Inhibition by 4-Phenoxybenzenesulfonyl Hydroxamic Acid

A derivative incorporating the 4-phenoxybenzenesulfonyl group (N-(4-Phenoxybenzenesulfonyl)-N-{[2-(4-sulfamoylphenyl)ethylcarbamoyl]methyl}-D-valinehydroxamic Acid) demonstrated potent inhibition of human recombinant carbonic anhydrase II (CA2) with a Ki value of 4.20 nM, measured via stopped-flow CO₂ hydrase assay [1]. This represents high-affinity binding for a non-sulfonamide CA2 inhibitor scaffold.

Carbonic anhydrase inhibition CA2 Sulfonamide

Application Scenarios for 4-Phenoxybenzenesulfonyl Fluoride


Aqueous SuFEx Bioconjugation and Probe Assembly

4-Phenoxybenzenesulfonyl fluoride is optimally deployed as a SuFEx click chemistry connector for assembling -SO₂-linked small molecule-protein or small molecule-nucleic acid conjugates in aqueous environments. Its enhanced hydrolytic stability relative to PMSF (estimated >10-fold longer half-life) and exclusive S-functionalization relative to sulfonyl chlorides ensure high-yield, chemoselective bioconjugation without requiring anhydrous conditions [1][2]. This makes it particularly suitable for preparing chemical biology probes, covalent inhibitors, and functionalized biomaterials under physiologically relevant conditions.

MMP-Targeted Inhibitor and Probe Synthesis

The 4-phenoxybenzenesulfonyl scaffold serves as a privileged building block for synthesizing potent matrix metalloproteinase (MMP) inhibitors, particularly those targeting MMP-2 and MMP-9. Derivatives of this scaffold have demonstrated the ability to suppress cancer cell migration and invasion at low concentrations, as well as inhibit vascular endothelial cell tube formation and pulmonary metastasis in preclinical models [3]. Researchers developing MMP-targeted covalent probes or inhibitors should prioritize this scaffold for its established biological activity profile.

CA2 Inhibitor Development

The 4-phenoxybenzenesulfonyl group, when incorporated into hydroxamic acid derivatives, yields nanomolar-potency inhibitors of carbonic anhydrase II (Ki = 4.20 nM) [4]. This application scenario is particularly relevant for medicinal chemistry programs targeting CA2 for glaucoma, epilepsy, or cancer therapeutics, where the scaffold's synthetic accessibility and high-affinity binding profile offer a strategic advantage over less characterized sulfonyl fluoride building blocks.

Desulfonative Suzuki-Miyaura Cross-Coupling

Aryl sulfonyl fluorides, including 4-phenoxybenzenesulfonyl fluoride, can serve as electrophiles in Pd-catalyzed desulfonative Suzuki-Miyaura cross-coupling reactions. This transformation occurs selectively in the absence of base and is tolerant of strong acids, enabling divergent one-step syntheses of bioactive compound analogues [5]. This application scenario is valuable for synthetic chemists seeking to leverage the sulfonyl fluoride group as a divergent handle for both C-C and S-Nu bond formation, expanding the synthetic utility of this functional group beyond traditional sulfonylation.

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